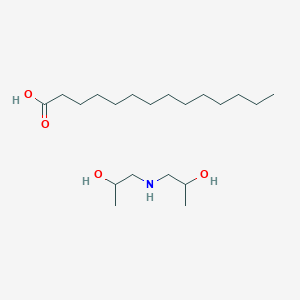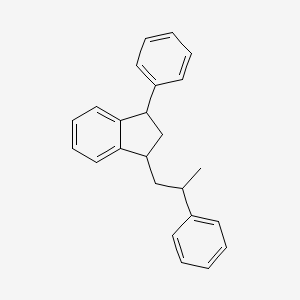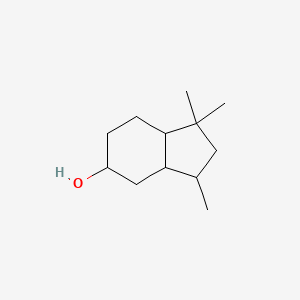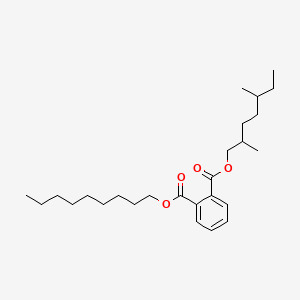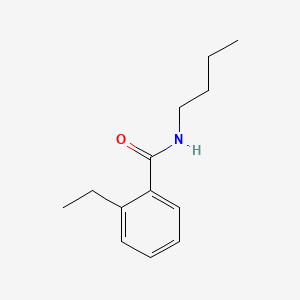
Benzamide, N-butyl-2-ethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, N-butyl-2-ethyl- is an organic compound that belongs to the class of benzamides. It is a derivative of benzoic acid, where the amide group is substituted with a butyl and an ethyl group. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzamide, N-butyl-2-ethyl- typically involves the direct condensation of benzoic acids and amines. One efficient method is the use of diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, low reaction times, and high yields.
Industrial Production Methods
In industrial settings, benzamide derivatives are often produced through the reaction between carboxylic acids and amines at high temperatures (above 180°C). This method, however, may not be compatible with all functionalized molecules .
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-butyl-2-ethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: It can undergo substitution reactions where the amide group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. Substitution reactions often involve the use of halogenating agents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Benzamide, N-butyl-2-ethyl- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Benzamide derivatives are explored for their therapeutic potential in treating various diseases.
Industry: It is used in the production of pharmaceuticals, plastics, and other industrial products.
Mechanism of Action
The mechanism of action of benzamide, N-butyl-2-ethyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to benzamide, N-butyl-2-ethyl- include:
- Benzamide
- N-ethylbenzamide
- N,N-dimethylbenzamide
Uniqueness
Benzamide, N-butyl-2-ethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other benzamides, it may exhibit different reactivity and biological activities, making it valuable for specific applications .
Properties
CAS No. |
56776-54-6 |
|---|---|
Molecular Formula |
C13H19NO |
Molecular Weight |
205.30 g/mol |
IUPAC Name |
N-butyl-2-ethylbenzamide |
InChI |
InChI=1S/C13H19NO/c1-3-5-10-14-13(15)12-9-7-6-8-11(12)4-2/h6-9H,3-5,10H2,1-2H3,(H,14,15) |
InChI Key |
YJIVGTRFPXFMHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C1=CC=CC=C1CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


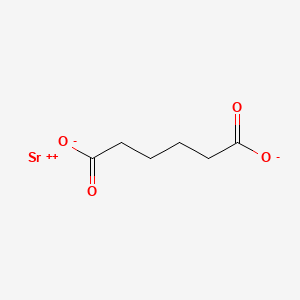
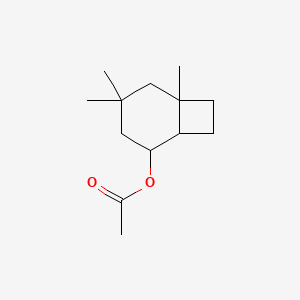

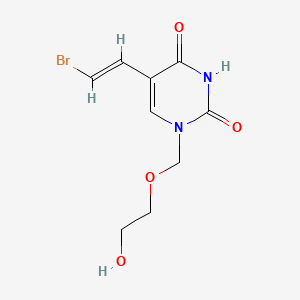
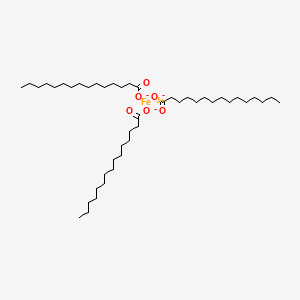
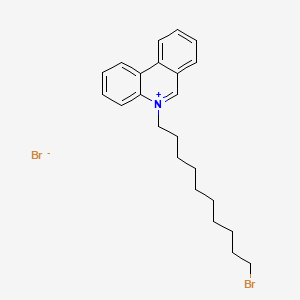
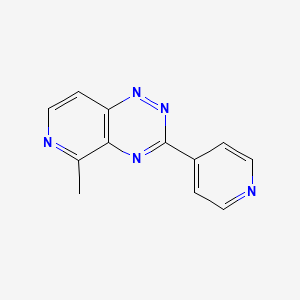

![1-[(3,7-Dimethyl-6-octenyl)oxy]-1-methoxydecane](/img/structure/B12660432.png)
